molecular formula C15H20N2O B499227 N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine

N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine

Katalognummer: B499227
Molekulargewicht: 244.33g/mol
InChI-Schlüssel: LVBUAMWTMCTADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine is a chemical compound that features a morpholine ring, an ethyl chain, and a phenylprop-2-yn-1-amine group. This compound is of interest due to its unique structure, which combines a heterocyclic morpholine ring with an alkyne and an amine group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine typically involves the following steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with an appropriate alkylating agent to introduce the ethyl group.

    Coupling with Phenylprop-2-yn-1-amine: The morpholine derivative is then coupled with phenylprop-2-yn-1-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an inhibitor in enzyme studies.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the alkyne group can participate in click chemistry reactions, facilitating the formation of stable triazole rings. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine is unique due to its combination of a morpholine ring, an alkyne group, and an amine group, which provides a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings.

Eigenschaften

Molekularformel

C15H20N2O

Molekulargewicht

244.33g/mol

IUPAC-Name

N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine

InChI

InChI=1S/C15H20N2O/c1-2-5-15(6-3-1)7-4-8-16-9-10-17-11-13-18-14-12-17/h1-3,5-6,16H,8-14H2

InChI-Schlüssel

LVBUAMWTMCTADZ-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC#CC2=CC=CC=C2

Kanonische SMILES

C1COCCN1CCNCC#CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.